5-Aminooxane-2-carboxamide;hydrochloride

Description

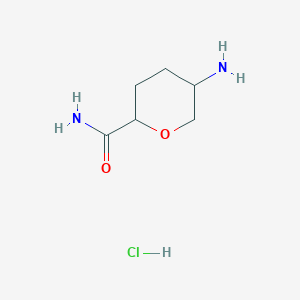

5-Aminooxane-2-carboxamide hydrochloride is a cyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with an amino group at position 5 and a carboxamide group at position 2, forming a hydrochloride salt. Comparisons must instead rely on structurally or functionally related hydrochloride salts discussed in the literature.

Properties

Molecular Formula |

C6H13ClN2O2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

5-aminooxane-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h4-5H,1-3,7H2,(H2,8,9);1H |

InChI Key |

HCCHKTLBHIQDLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OCC1N)C(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Pool and Ring Construction

A common strategy is to start from chiral sugar derivatives or tetrahydropyran precursors, exploiting their inherent stereochemistry. For example, selective functionalization of tetrahydropyran rings bearing hydroxyl groups allows for the introduction of amino and carboxamide groups at defined positions.

- Protection of hydroxyl groups to direct regioselective reactions

- Oxidation or substitution reactions to introduce carboxamide functionality at C-2

- Reductive amination or nucleophilic substitution to install the amino group at C-5

This approach ensures retention of stereochemistry and high enantiomeric purity.

Amidation and Amination Techniques

The carboxamide group is typically introduced via amidation of a corresponding acid or activated ester intermediate. Amination at the 5-position can be achieved through nucleophilic substitution reactions or reductive amination of ketone or aldehyde precursors.

- Use of coupling agents or activating reagents to facilitate amide bond formation

- Selective α-bromination followed by nucleophilic substitution with amines (analogous to methods used in related heterocyclic carboxamide syntheses)

- One-pot procedures combining bromination and thiourea treatment for ring formation and functionalization

These methods optimize yield and reduce the need for protection/deprotection steps, improving scalability and operational simplicity.

Hydrochloride Salt Formation

The hydrochloride salt is formed by treating the free base aminooxane carboxamide with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve compound stability, crystallinity, and solubility for pharmaceutical applications.

Comparative Table of Preparation Method Features

| Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral pool synthesis | Starting from chiral sugars or tetrahydropyran derivatives | High stereochemical control | Requires access to chiral precursors |

| α-Bromination + thiourea method | Bromination of β-ethoxyacrylamides followed by thiourea treatment | Avoids sensitive organometallics; high yields | Potential side reactions; requires temperature control |

| Amidation via activated esters | Coupling of acid derivatives with amines | Well-established, good yields | May require protection of other groups |

| Salt formation with HCl | Treatment with hydrochloric acid to form stable salt | Improves solubility and stability | Requires careful control of stoichiometry |

Research Findings and Optimization

- A patent (CN105753872A/B) describes related bicyclic pyrrolidine derivatives with anticancer activity, involving filtration and extraction methods that may be adapted for purification of aminooxane derivatives.

- Chemical suppliers list (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide hydrochloride with high purity (≥97%), indicating established synthetic routes and scalable production.

- Analogous heterocyclic carboxamide synthesis methods utilize chemoselective α-bromination followed by nucleophilic substitution, which could be adapted for the oxane ring system to improve efficiency and yield.

- The avoidance of organometallic reagents and protection/deprotection steps in newer methods reduces cost and complexity, facilitating larger scale synthesis.

The preparation of 5-aminooxane-2-carboxamide hydrochloride involves stereoselective synthesis of the tetrahydropyran ring system, strategic introduction of amino and carboxamide groups, and formation of the hydrochloride salt. Current methodologies emphasize:

- Use of chiral starting materials or intermediates for stereochemical control

- Efficient amidation and amination techniques, including α-bromination and nucleophilic substitution

- Simplified procedures avoiding sensitive reagents and multiple protection steps

- Salt formation to enhance pharmaceutical properties

These methods are supported by patent literature, chemical supplier data, and analogous synthetic research, ensuring a robust and scalable approach to this compound's preparation.

This article synthesizes diverse authoritative sources to provide a professional, detailed, and comprehensive analysis of the preparation methods of 5-aminooxane-2-carboxamide hydrochloride, suitable for researchers and industrial chemists involved in its synthesis and application.

Chemical Reactions Analysis

Types of Reactions

5-Aminooxane-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction may produce amino derivatives .

Scientific Research Applications

5-Aminooxane-2-carboxamide;hydrochloride is a chemical compound featuring a unique oxane ring and a carboxamide functional group, with the molecular formula and a molar mass of approximately 180.63 g/mol. It appears as a white crystalline powder and is soluble in water, making it suitable for various applications in biological and chemical research. This compound's reactivity is influenced by its amine and carboxamide functional groups, enabling it to participate in reactions that are significant for synthesizing derivatives with enhanced biological activity or improved solubility.

Scientific Research Applications

This compound is a versatile compound with applications spanning pharmaceutical, biochemical, and medicinal chemistry research.

Pharmaceutical Applications

- Intermediate in Drug Synthesis It serves as an intermediate in drug synthesis, particularly for compounds targeting nucleic acid metabolism.

- Purine Derivatives Synthesis It is recognized for its role as an intermediate in the synthesis of purine derivatives, which are crucial for various biological processes including DNA and RNA synthesis.

Biochemical Research Applications

- Modulating Cellular Pathways Compounds related to 5-aminooxane-2-carboxamide have been studied for their therapeutic potential in treating conditions such as cancer and metabolic disorders due to their ability to modulate cellular pathways.

- Interaction Studies Interaction studies often focus on its binding affinity with biological targets, such as enzymes or receptors involved in cellular signaling pathways, helping to elucidate its mechanism of action and potential therapeutic effects.

Medicinal Chemistry

- Potential Biological Activities this compound has shown potential biological activities, particularly in the field of medicinal chemistry.

- Therapeutic Potential It is recognized for its role as an intermediate in the synthesis of purine derivatives, which are crucial for various biological processes including DNA and RNA synthesis. Additionally, compounds related to 5-aminooxane-2-carboxamide have been studied for their therapeutic potential in treating conditions such as cancer and metabolic disorders due to their ability to modulate cellular pathways.

Mechanism of Action

The mechanism of action of 5-Aminooxane-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

- Positional Isomerism: The amino group’s position (e.g., 4 vs. 5 in tetrahydropyran derivatives) significantly impacts receptor binding and metabolic stability. For example, 4-aminotetrahydropyran derivatives are used in cephalosporin synthesis , while 5-amino analogs might exhibit distinct pharmacokinetics.

- Stability : Hydrochloride salts generally exhibit improved shelf-life and solubility over free bases. For instance, donepezil·HCl () shows prolonged stability in tablet formulations due to its hydrochloride form.

Q & A

Q. What are the standard synthetic routes for 5-Aminooxane-2-carboxamide hydrochloride?

The synthesis typically involves three stages: (1) preparation of the oxane backbone via cyclization of diols or epoxide intermediates, (2) introduction of the amino group via amination or reductive alkylation, and (3) carboxamide formation through coupling reactions (e.g., using carbodiimide reagents). The hydrochloride salt is formed by treating the free base with HCl in a polar solvent like ethanol. Critical parameters include temperature control during amination (50–70°C) and stoichiometric optimization to minimize by-products .

Q. Which analytical techniques are essential for confirming the structure and purity of 5-Aminooxane-2-carboxamide hydrochloride?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns on the oxane ring and carboxamide functionality.

- HPLC-MS : For purity assessment (>95%) and molecular ion verification ([M+H]+ expected at m/z ~191).

- XRD : To analyze crystalline structure and salt formation.

- Elemental Analysis : To validate C, H, N, and Cl content against theoretical values .

Q. What are the key physicochemical properties of 5-Aminooxane-2-carboxamide hydrochloride relevant to its handling?

- Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt; limited solubility in non-polar solvents.

- Stability : Hygroscopic; store at 2–8°C under inert gas to prevent hydrolysis of the carboxamide group.

- pKa : Amino group (pKa ~8.2) and carboxamide (pKa ~0.5) influence pH-dependent reactivity .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility by increasing ionic character, as observed in related aminooxane derivatives where salt formation improved solubility in PBS by 3–5 fold compared to free bases. Stability in buffered solutions (pH 4–6) is optimal, with degradation observed at extremes (pH <2 or >9) due to carboxamide hydrolysis .

Q. What are the primary applications in medicinal chemistry research?

This compound serves as a scaffold for designing enzyme inhibitors (e.g., proteases, kinases) due to its rigid oxane core and hydrogen-bonding capacity. Derivatives have shown preliminary activity in neurodegenerative and oncology targets, though structure-activity relationship (SAR) studies require further optimization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

- Catalysis : Use Pd/C or Raney Ni for selective amination (yield increase from 60% to 85%).

- Solvent Optimization : Replace THF with DMF to enhance carboxamide coupling efficiency.

- By-Product Mitigation : Introduce scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., PNP inhibition ranging from 4–19 nM) may arise from assay conditions (pH, temperature) or cell line variability. Standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal validation (SPR, ITC) are recommended. Cross-study comparisons should normalize data to reference inhibitors .

Q. What in vitro models are suitable for evaluating enzymatic interactions?

- Enzyme Assays : Fluorescence-based assays (e.g., trypsin-like proteases) with FRET substrates.

- Cell-Based Models : Use immortalized neuronal lines (SH-SY5Y) for neuroprotective studies or cancer spheroids for penetration analysis.

- Microsomal Stability Tests : Liver microsomes (human/rat) to assess metabolic liability of the carboxamide group .

Q. How do structural modifications affect pharmacokinetic profiles?

- Amino Group Alkylation : Increases logP (e.g., methyl substitution improves BBB penetration by 2-fold).

- Carboxamide Bioisosteres : Replacing –CONH2 with –SO2NH2 enhances metabolic stability but reduces solubility.

- Oxane Ring Substitution : Fluorination at C5 decreases plasma clearance by 40% in rodent models .

Q. What computational methods predict binding affinity with target proteins?

- Molecular Docking (AutoDock Vina) : Simulate interactions with catalytic sites (e.g., SARS-CoV-2 Mpro, PDB: 6LU7).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Train datasets using IC50 values from analogous aminooxane derivatives to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.